molecular formula C31H44O3 B14190288 Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate CAS No. 918500-23-9

Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate

Cat. No.: B14190288
CAS No.: 918500-23-9
M. Wt: 464.7 g/mol
InChI Key: WWDAWFVERXHSFJ-UHFFFAOYSA-N
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Description

Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate typically involves esterification reactions. The process starts with the reaction of 4-(4-methylbenzoyl)benzoic acid with hexadecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters

Scientific Research Applications

Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 16-[4-(4-chlorobenzoyl)phenyl]hexadecanoate
  • Methyl 16-[4-(4-methoxybenzoyl)phenyl]hexadecanoate

Uniqueness

Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate is unique due to its specific methylbenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired.

Properties

CAS No.

918500-23-9

Molecular Formula

C31H44O3

Molecular Weight

464.7 g/mol

IUPAC Name

methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate

InChI

InChI=1S/C31H44O3/c1-26-18-22-28(23-19-26)31(33)29-24-20-27(21-25-29)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-30(32)34-2/h18-25H,3-17H2,1-2H3

InChI Key

WWDAWFVERXHSFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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